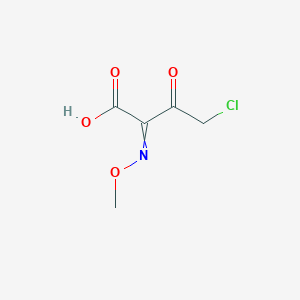
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Vue d'ensemble
Description
“4-Chloro-2-methoxybenzoic acid” is a compound that has been mentioned in the literature . It’s an organic compound that forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ . It has been used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxybenzoic acid” has been analyzed in the literature . The compound was characterized by FTIR, NMR, and UV-Visible spectroscopy .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For example, pinacol boronic esters have been studied for their protodeboronation reactions .
Physical And Chemical Properties Analysis
The basic physicochemical properties of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion were characterized in terms of solubility and thermal stability .
Applications De Recherche Scientifique
Application in Environmental Chemistry
Summary of the Application
The compound “4-Chloro-2-methylphenoxyacetic acid” (MCPA) is an emerging agrochemical contaminant in water with carcinogenic and mutagenic health effects . It has been effectively removed from water using a hydrothermally synthesized MIL-101(Cr) metal-organic framework (MOF) .
Methods of Application
The properties of the MOF were ascertained using powdered X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM) and surface area and porosimetry (SAP) . An artificial neural network (ANN) model was significantly employed for the accurate prediction of the experimental adsorption capacity (qe) values with minimal error .
Results or Outcomes
A rapid removal of the pollutant (99%) was recorded within a short time (approx. 25 min), and the reusability of the MOF (20 mg) was achieved up to six cycles with over 90% removal efficiency . The kinetics, isotherm, and thermodynamics of the process were described by the pseudo-second-order, Freundlich, and endothermic adsorption, respectively .
Application in Soil Systems
Summary of the Application
The fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil, each applied according to their recommended field rates, retarded the degradation of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MPCA) in soil .
Methods of Application
The fungicides were applied according to their recommended field rates .
Results or Outcomes
MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides . Furthermore, the proportions of extractable residues, non-extractable residues, mineralization, volatile organic compounds, and MPCA metabolism were altered by the fungicide mixture .
Application in Herbicidal Ionic Liquids Synthesis
Summary of the Application
Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . These ionic liquids have potential applications in agriculture as herbicides .
Methods of Application
The ionic liquids were synthesized by combining the MCPA anion with domiphen derived phenoxyethylammonium cations . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
Results or Outcomes
The basic physicochemical properties of the obtained ionic liquids were characterized, and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Application in Water Treatment
Summary of the Application
4-Chloro-2-methylphenoxyacetic acid (MCPA), an emerging agrochemical contaminant in water with carcinogenic and mutagenic health effects, has been effectively removed from water using a hydrothermally synthesized MIL-101(Cr) metal-organic framework (MOF) .
Methods of Application
The MOF was synthesized hydrothermally and used to adsorb MCPA from contaminated water .
Results or Outcomes
The MOF was able to effectively remove MCPA from the water, demonstrating its potential for use in water treatment applications .
Propriétés
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGESOREPKWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699581 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxyimino-3-oxobutanoic acid | |
CAS RN |
111230-59-2 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


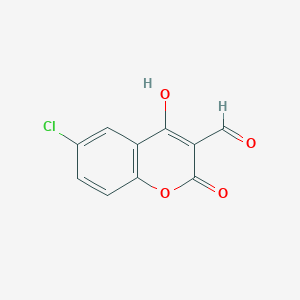
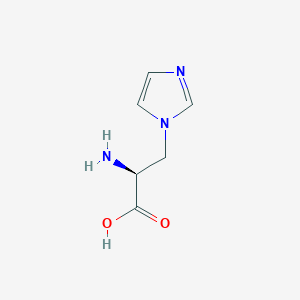
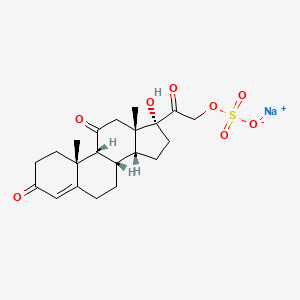
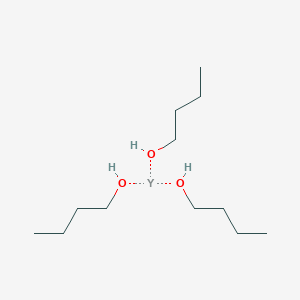
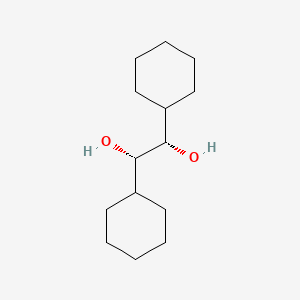
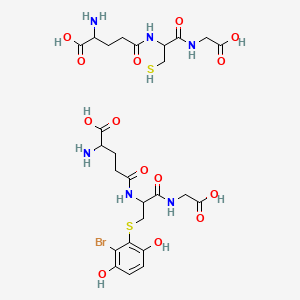
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)